Levamlodipin

Übersicht

Beschreibung

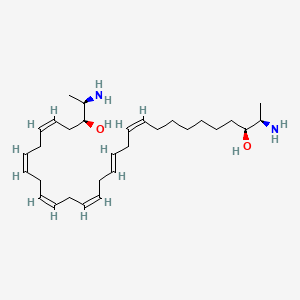

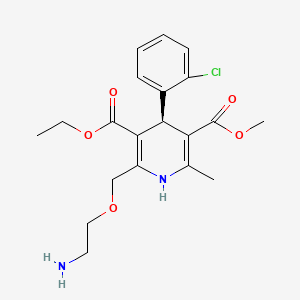

(S)-amlodipine is the (4S)-enantiomer of amlodipine. It is an enantiomer of a (R)-amlodipine.

Levamlodipine, also known as S-amlodipine, is a pharmacologically active enantiomer of [amlodipine], an antihypertensive medication. Levamlodipine belongs to the dihydropyridine group of calcium channel blockers. This medication was first marketed in Russia and India before being granted FDA approval. The names S-amlodipine and levamlodipine may be used interchangeably as both substances are the same, however. As a racemic mixture, amlodipine contains (R) and (S)-amlodipine isomers, but only (S)-amlodipine as the active moiety possesses therapeutic activity. Levamlodipine was granted FDA approval on 19 December 2019.

See also: Levamlodipine Maleate (active moiety of).

Wissenschaftliche Forschungsanwendungen

Pharmakokinetik und Bioäquivalenzstudien

Die Forschung zu Levamlodipin umfasst pharmakokinetische Studien, um seine Absorption, Verteilung, Metabolisierung und Ausscheidung zu verstehen. Bioäquivalenzstudien wurden durchgeführt, um this compound mit Amlodipin zu vergleichen, und bestätigten, dass beide Medikamente bei bestimmten Dosierungen in ihrem nüchternen und gesättigten Zustand äquivalent sind, was Optionen für patientenspezifische Behandlungspläne bietet .

Behandlung der vaskulären Demenz

This compound hat sich bei der Behandlung der vaskulären Demenz (VaD) als vielversprechend erwiesen. Studien legen nahe, dass niedrig dosiertes Levamlodipinbesilat die kognitive Beeinträchtigung in VaD-Modellen durch Verbesserung des zerebralen Blutflusses und Reduzierung der Latenz in Gedächtnistests umkehren kann . Dies eröffnet potenziell neue Wege zur Behandlung des kognitiven Abbaus im Zusammenhang mit zerebrovaskulären Erkrankungen.

Klinische Studien zur Behandlung von Bluthochdruck

This compound war Gegenstand klinischer Studien, die auf die Behandlung von Bluthochdruck abzielten. Diese Studien beurteilen die Wirksamkeit und Sicherheit von this compound im Vergleich zu anderen Antihypertensiva und liefern Beweise für seine Anwendung in klinischen Settings .

Bioverfügbarkeit und Studien zum Einfluss von Nahrung

Die Bioverfügbarkeit von this compound, d. h. der Grad und die Geschwindigkeit, mit der es in den systemischen Kreislauf aufgenommen wird, ist ein weiterer Forschungsbereich. Studien untersuchen auch die Auswirkungen von Nahrung auf die Pharmakokinetik von this compound, was für das Verständnis der optimalen Bedingungen für seine Verabreichung entscheidend ist .

Forschung zur vergleichenden Wirksamkeit

Forschung zur vergleichenden Wirksamkeit (CER) beinhaltet den Vergleich von this compound mit anderen Kalziumkanalblockern wie Amlodipinbesilat. CER hilft bei der Bestimmung der effektivsten und sichersten Medikamente zur Behandlung von Erkrankungen wie Bluthochdruck und bietet eine Grundlage für personalisierte Medizin .

Wirkmechanismus

Levamlodipine, also known as (S)-Amlodipine, is a pharmacologically active enantiomer of amlodipine . It is a calcium channel blocker used to treat hypertension . Here is a detailed overview of its mechanism of action:

Target of Action

Levamlodipine’s primary target is the L-type calcium channels located in the vascular and cardiac smooth muscles . These channels play a crucial role in regulating the influx of calcium ions, which is essential for muscle contraction.

Mode of Action

Levamlodipine acts as an allosteric modulator . It inhibits the transmembrane influx of calcium ions through the L-type calcium channels . This inhibition is more pronounced in vascular smooth muscle than in cardiac muscle .

Biochemical Pathways

By blocking the calcium influx, Levamlodipine causes vasodilation , leading to a decrease in peripheral vascular resistance . This action reduces the workload of the heart, thereby lowering blood pressure .

Pharmacokinetics

Levamlodipine exhibits good bioavailability. After oral administration, it reaches maximum plasma concentration (Cmax) of 8.3 to 9.3 ng/mL in 2 to 3 hours (Tmax) . It is extensively metabolized in the liver, primarily by CYP3A4, to inactive metabolites . About 60% of these metabolites are excreted in the urine . Levamlodipine shows approximately 93% plasma protein binding .

Result of Action

The molecular and cellular effects of Levamlodipine’s action result in a decrease in blood pressure . By causing vasodilation, it reduces the force required for the heart to pump blood, thereby reducing the risk of cardiovascular events such as heart attacks and strokes .

Action Environment

The action, efficacy, and stability of Levamlodipine can be influenced by various environmental factors. Individual factors such as age, liver function, and concomitant use of other medications can influence its pharmacokinetics and pharmacodynamics .

Biochemische Analyse

Biochemical Properties

Levamlodipine acts on the L-type of calcium channels . It blocks the transmembrane influx of calcium into the vascular and cardiac smooth muscles, resulting in vasodilation . This leads to a decrease in blood pressure . Levamlodipine inhibits calcium influx in vascular smooth muscle to a greater degree than in cardiac muscle, leading to decreased peripheral vascular resistance and lowered blood pressure .

Cellular Effects

Levamlodipine’s primary cellular effect is the dilation of blood vessels, which improves blood flow . By blocking the influx of calcium, Levamlodipine causes relaxation of the vascular smooth muscle, leading to vasodilation and a subsequent decrease in blood pressure .

Molecular Mechanism

Levamlodipine’s mechanism of action involves blocking the transmembrane influx of calcium through L-type calcium channels into the vascular and cardiac smooth muscles . This results in vasodilation and a subsequent decrease in blood pressure . Levamlodipine inhibits calcium influx in vascular smooth muscle to a greater degree than in cardiac muscle, leading to decreased peripheral vascular resistance and lowered blood pressure .

Temporal Effects in Laboratory Settings

In a single-dose study, Levamlodipine (2.5 mg) reached a maximum plasma concentration of 8.3 to 9.3 ng/mL in 2 to 3 hours . It is extensively (about 90%) converted to inactive metabolites via hepatic metabolism with 10% of the parent compound and 60% of the metabolites excreted in the urine .

Metabolic Pathways

Levamlodipine is primarily metabolized in the liver, with about 90% of it being converted to inactive metabolites . This metabolism is primarily mediated by CYP3A4 . Levamlodipine’s dehydrogenation to a pyridine metabolite (M9) is the most important metabolic pathway in human liver microsomes .

Transport and Distribution

Levamlodipine is distributed throughout the body after oral administration . It shows approximately 93% plasma protein binding in hypertensive patients .

Subcellular Localization

The subcellular localization of Levamlodipine is not explicitly stated in the literature. Given its mechanism of action, it can be inferred that Levamlodipine likely localizes to the cell membrane where it interacts with L-type calcium channels .

Eigenschaften

IUPAC Name |

3-O-ethyl 5-O-methyl (4S)-2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN2O5/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21/h5-8,17,23H,4,9-11,22H2,1-3H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTIQEAQVCYTUBX-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(NC(=C([C@@H]1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50904504 | |

| Record name | Levamlodipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Levamlodipine blocks the transmembrane influx of calcium through L-type calcium channels into the vascular and cardiac smooth muscles resulting in vasodilation and a subsequent decrease in blood pressure. Levamlodipine inhibits calcium influx in vascular smooth muscle to a greater degree than in cardiac muscle, leading to decreased peripheral vascular resistance and lowered blood pressure. In vitro studies have shown a negative inotropic effect but this is unlikely to be clinically relevant. | |

| Record name | Levamlodipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09237 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

103129-82-4 | |

| Record name | (-)-Amlodipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103129-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levamlodipine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103129824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levamlodipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09237 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Levamlodipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVAMLODIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P6NLP6806 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

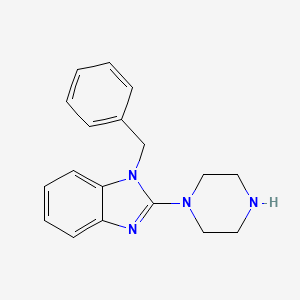

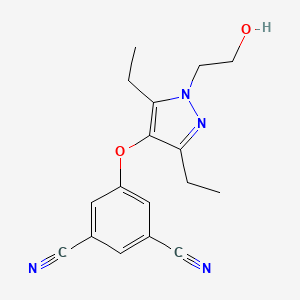

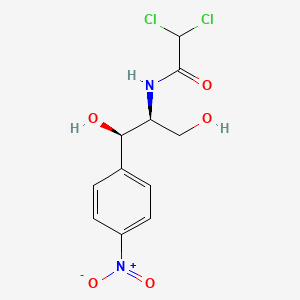

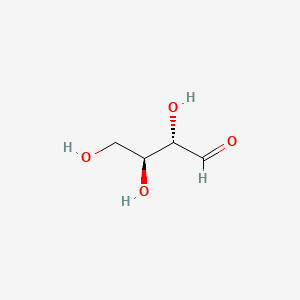

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of levamlodipine?

A1: Levamlodipine primarily acts by blocking L-type voltage-gated calcium channels, predominantly in vascular smooth muscle cells. [, , ] This inhibition reduces calcium influx, leading to vasodilation and a decrease in peripheral vascular resistance, ultimately lowering blood pressure. [, , ]

Q2: How does levamlodipine's vasodilatory effect differ in hypoxic conditions?

A2: Research using isolated rat basilar arteries demonstrated that levamlodipine exhibits a more pronounced inhibitory effect on vasoconstriction induced by 5-hydroxytryptamine (5-HT) under hypoxic conditions compared to normoxic conditions. [] This suggests a potential role for levamlodipine in conditions involving hypoxia, such as stroke.

Q3: Does levamlodipine impact the release of endothelium-derived relaxing factors?

A3: Studies suggest that levamlodipine's vasodilatory effects might be partially mediated by the release of nitric oxide (NO), an endothelium-derived relaxing factor. [] This adds another layer to its beneficial effects on the cardiovascular system.

Q4: Beyond blood pressure reduction, what other potential therapeutic benefits might levamlodipine offer?

A4: Research indicates that levamlodipine might provide neuroprotective effects, potentially by reducing infarct volume in mouse models of focal cerebral ischemia. [] Additionally, it may enhance cognitive function in a mouse model of vascular dementia, possibly through mechanisms involving the CaMKII pathway. []

Q5: Can levamlodipine be beneficial in managing conditions beyond hypertension?

A5: Research suggests potential benefits of levamlodipine in various conditions, including:

- Vascular Dementia: Levamlodipine at a low dose (0.1 mg/kg) showed improvements in cognitive function in a mouse model of vascular dementia. []

- Acute Glaucoma: In a rabbit model, levamlodipine demonstrated a significant preventative effect on glucose-induced intraocular pressure elevation. []

- Diastolic Heart Failure: In patients with primary hypertension complicated with diastolic heart failure, levamlodipine showed improvements in heart function parameters like the 6-minute walk distance, left ventricular ejection fraction, and E/A ratio. []

- Hypertension with Morning Blood Pressure Surge: Levamlodipine, especially in combination with betaloc, demonstrated effectiveness in controlling morning blood pressure surge in patients with hypertension. []

- Diabetic Nephrosis with Hypertension: Levamlodipine, alone or in combination with losartan, showed promising results in lowering blood pressure and decreasing urine albumin excretion in patients with diabetic nephrosis and hypertension, suggesting a protective effect on renal function. []

Q6: What is the molecular formula and weight of levamlodipine?

A6: Levamlodipine besylate, the commonly used salt form, has a molecular formula of C20H25N2O5ClS and a molecular weight of 448.94 g/mol.

Q7: Is there spectroscopic data available for levamlodipine besylate?

A7: Yes, research papers describe characteristic peaks of levamlodipine besylate crystals in X-ray powder diffraction patterns obtained using Cu-K alpha rays. [, , ] These peaks are valuable for identification and characterization.

Q8: How stable is levamlodipine besylate under various conditions?

A8: Studies have investigated the stability of levamlodipine besylate under different conditions to optimize its formulation and storage. [, ] Formulations utilizing techniques like inclusion complexes with beta-cyclodextrin aim to further enhance stability and improve dissolution rates. []

Q9: What analytical methods are commonly used to quantify levamlodipine?

A9: High-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS) is a frequently employed method for determining levamlodipine concentrations in biological samples. [] This method offers high sensitivity and selectivity.

Q10: Are there validated analytical methods to ensure the quality and consistency of levamlodipine formulations?

A10: Yes, analytical method validation is crucial for ensuring the accuracy, precision, and specificity of methods used to quantify levamlodipine in pharmaceutical formulations. [, ] These validated methods are essential for quality control and assurance.

Q11: What is the bioavailability of levamlodipine?

A11: Research comparing the bioavailability of levamlodipine maleate dispersible tablets to traditional tablets in healthy volunteers found the relative bioavailability of the dispersible tablets to be 99% ± 6% (85%~110%). []

Q12: Has the efficacy of levamlodipine been evaluated in clinical trials?

A13: Numerous clinical studies have investigated the efficacy and safety of levamlodipine in managing hypertension, often comparing it to amlodipine or other antihypertensive agents. [, , , , , , , , , , , , , , ]

Q13: What are some key findings from clinical trials regarding the efficacy of levamlodipine in managing hypertension?

A14: Clinical trials have demonstrated that levamlodipine effectively lowers blood pressure in patients with mild to moderate essential hypertension, with comparable efficacy to amlodipine. [, , , , , , , , , ] Studies also suggest potential advantages of levamlodipine, such as a lower incidence of adverse effects compared to amlodipine. [, , ]

Q14: Are there combination therapies involving levamlodipine that have shown promising results in managing hypertension?

A15: Yes, research indicates that combining levamlodipine with other antihypertensive agents like valsartan, [, ] irbesartan, [] or benazepril [] can enhance blood pressure control and potentially provide additional cardiovascular benefits.

Q15: What is the significance of levamlodipine being a single enantiomer drug?

A16: Levamlodipine represents the pharmacologically active enantiomer of the racemic drug amlodipine. [] Developing and utilizing single enantiomers like levamlodipine aligns with the trend towards more selective and potentially safer drug therapies.

Q16: Have there been efforts to develop novel formulations or drug delivery strategies for levamlodipine?

A17: Yes, research explores formulations like dispersible tablets [] and those incorporating beta-cyclodextrin [] to potentially enhance the solubility, dissolution rate, and bioavailability of levamlodipine.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.